Positional Isomer Differentiation: 4-(2-Propenylthio) vs. 3-(2-Propenylthio)-2-butanone – Impact on Flavor Character and Synthetic Utility
The positional isomer 3-(2-propenylthio)-2-butanone (CAS 59415-56-4) places the sulfur atom on the carbon adjacent to the ketone carbonyl, creating a 1,2-sulfur-oxygen relationship that matches the characteristic structural unit for meaty flavors [1]. In contrast, 4-(2-propenylthio)-2-butanone places the sulfur at the δ-position relative to the carbonyl, producing a 1,4-relationship that falls outside the established meaty flavor structural motif. According to the structural unit theory, this positional difference predicts a fundamentally different aroma profile: the 1,2-arrangement should produce meaty, roasted, and alliaceous notes, while the 1,4-arrangement is expected to yield a different, likely greener or more vegetal odor character [1][2]. This positional differentiation is critical for procurement when the target application requires a specific odor profile or when the compound is used as a mechanistic probe to study structure-odor relationships in sulfur-containing aroma compounds.
| Evidence Dimension | Positional isomerism effect on predicted odor character based on characteristic structural unit theory |
|---|---|
| Target Compound Data | 4-(2-Propenylthio)-2-butanone: 1,4-sulfur-oxygen relationship; predicted non-meaty, potentially green/vegetal odor profile |
| Comparator Or Baseline | 3-(2-Propenylthio)-2-butanone (CAS 59415-56-4): 1,2-sulfur-oxygen relationship; predicted meaty/roasted/alliaceous odor profile per structural unit theory |
| Quantified Difference | Qualitative difference in odor character predicted from positional isomerism; no published comparative odor threshold or GC-O data available for either isomer |
| Conditions | Structural unit theory for meaty flavors (Sun Baoguo et al., 2008); experimental odor evaluation data not published for this specific compound pair |
Why This Matters
Procurement decisions between positional isomers must account for the predicted divergence in odor character; selecting the wrong isomer will produce a non-target sensory profile incompatible with meaty flavor formulations.
- [1] Sun Baoguo et al. Flavor compounds: Meaty Aromas, Part II. Perfumer & Flavorist, December 25, 2008. Six subclasses of characteristic structural units for meaty flavors defined; 1,2-heteroatom arrangement on adjacent carbons required for meaty character. View Source
- [2] Synthesis and olfactory evaluation of allylic α-quaternary thioether ketones. Flavour and Fragrance Journal, 2019, 34, DOI: 10.1002/ffj.3477. Allylic thioether ketones with 1,4-sulfur-oxygen arrangement reported to display green herbal and vegetal notes; fresh patchouli note observed for an alcohol derivative. View Source
